molecular formula C8H8N2O B1379067 3-(Aminomethyl)-4-hydroxybenzonitrile CAS No. 79663-62-0

3-(Aminomethyl)-4-hydroxybenzonitrile

Cat. No.: B1379067
CAS No.: 79663-62-0
M. Wt: 148.16 g/mol
InChI Key: HDZWWGIVSUJZBK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-hydroxybenzonitrile is an organic compound with the molecular formula C8H8N2O It consists of a benzene ring substituted with an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) at the 3 and 4 positions, respectively, and a nitrile group (-CN) at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with formaldehyde and ammonia under basic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows:

    Starting Material: 4-hydroxybenzonitrile

    Reagents: Formaldehyde (HCHO) and ammonia (NH3)

    Conditions: Basic conditions, often using a base such as sodium hydroxide (NaOH)

    Reaction: [ \text{4-hydroxybenzonitrile} + \text{HCHO} + \text{NH3} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(Aminomethyl)-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl and nitrile groups can participate in various binding interactions. These interactions can modulate the activity of the target molecule, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4-hydroxycoumarin: Similar structure with a coumarin ring instead of a benzene ring.

    3-(Aminomethyl)-5-methylhexanoic acid (S-pregabalin): Contains an aminomethyl group but with a different core structure.

Uniqueness

3-(Aminomethyl)-4-hydroxybenzonitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions. Its structure allows for diverse reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(aminomethyl)-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZWWGIVSUJZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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